4'-Methylbiphenyl-4-sulfonyl chloride
Overview
Description
4’-Methylbiphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. . This compound is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a sulfonyl chloride group is attached to the other phenyl ring. It is commonly used in organic synthesis and as an intermediate in the production of various chemical compounds.
Preparation Methods
4’-Methylbiphenyl-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of 4’-methylbiphenyl followed by chlorination. The reaction typically involves the following steps:
Sulfonation: 4’-Methylbiphenyl is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4’-Methylbiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. Common reagents include amines, alcohols, and thiols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Major products formed from these reactions include sulfonamides, sulfonates, and various biphenyl derivatives.
Scientific Research Applications
4’-Methylbiphenyl-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: It is employed in the preparation of sulfonamide-based inhibitors and other bioactive molecules.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
4’-Methylbiphenyl-4-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Biphenyl-4-sulfonyl chloride: Lacks the methyl group, making it less hydrophobic.
4-Bromobenzenesulfonyl chloride: Contains a bromine atom instead of a methyl group, affecting its reactivity and applications.
4’-Methoxybiphenyl-4-sulfonyl chloride: Contains a methoxy group, which can influence its electronic properties and reactivity.
The presence of the methyl group in 4’-Methylbiphenyl-4-sulfonyl chloride makes it unique in terms of its hydrophobicity and reactivity compared to these similar compounds.
Properties
IUPAC Name |
4-(4-methylphenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYXACYHGMSPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383384 | |
Record name | 4'-Methyl[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101366-51-2 | |
Record name | 4'-Methyl[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Methyl-[1,1'-biphenyl]-4-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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